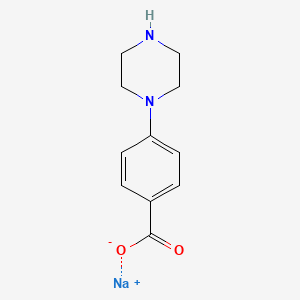

Sodium;4-piperazin-1-ylbenzoate

Description

Properties

IUPAC Name |

sodium;4-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.Na/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAAOMACOKIIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 4-Halobenzoic Acid Esters with Piperazine

A widely applicable method involves the reaction of methyl 4-chlorobenzoate or methyl 4-bromobenzoate with piperazine under basic conditions. The ester protection mitigates electron-withdrawing effects of the carboxylic acid, enhancing reactivity toward nucleophilic substitution.

Typical Procedure :

Methyl 4-chlorobenzoate (1.0 eq) is refluxed with excess piperazine (2.5 eq) in a mixture of methanol and water (4:1 v/v) using potassium carbonate (1.2 eq) as a base. After 12–24 hours at 70–80°C, the mixture is cooled, filtered, and the ester intermediate isolated. Hydrolysis with aqueous NaOH (2 M) yields 4-piperazin-1-ylbenzoic acid, which is neutralized with sodium hydroxide to form the sodium salt.

Key Data :

Ullmann-Type Coupling for Challenging Substrates

For less reactive substrates like 4-iodobenzoic acid, Ullmann coupling with piperazine employs copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 100–120°C. The carboxylic acid group is typically protected as a methyl ester to prevent side reactions.

Example :

Methyl 4-iodobenzoate (1.0 eq) reacts with piperazine (1.2 eq) in DMF with CuI and 1,10-phenanthroline for 24 hours. Post-coupling, the ester is hydrolyzed with NaOH, and the product is precipitated as the sodium salt.

Piperazine Ring Formation via Cyclocondensation

Cyclization of 4-Aminobenzoic Acid with Dichloroethylamine

This method constructs the piperazine ring in situ by reacting 4-aminobenzoic acid with dichloroethylamine hydrochloride under alkaline conditions.

Procedure :

4-Aminobenzoic acid (1.0 eq) and dichloroethylamine hydrochloride (2.0 eq) are stirred in water with NaOH (1.0 eq) at 50–60°C for 6 hours. The product, 4-piperazin-1-ylbenzoic acid, is precipitated by adjusting the pH to 7–8, filtered, and converted to the sodium salt.

Optimization Insights :

-

Excess dichloroethylamine ensures complete cyclization.

Carbodiimide-Mediated Coupling of Piperazine with Benzoyl Derivatives

EDC/HOBt Activation for Amide Formation

While atypical for direct C–N bond formation, carbodiimide chemistry facilitates coupling when using pre-functionalized intermediates. For instance, tert-butyl piperazine-1-carboxylate reacts with 4-(chlorocarbonyl)benzoic acid in dichloromethane using EDC and HOBt, followed by deprotection and neutralization.

Data from Analogous Synthesis :

| Reagent | Role |

|---|---|

| EDC | Carbodiimide activator |

| HOBt | Coupling accelerator |

| tert-Butyl piperazine | Protected amine source |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Sodium;4-piperazin-1-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzoate moiety, potentially converting it to a benzyl alcohol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Sodium;4-piperazin-1-ylbenzoate serves as a building block for synthesizing more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance drug efficacy and specificity. For instance, derivatives of this compound have been explored for their potential as dual inhibitors of bacterial topoisomerases, showing promising antibacterial activities against resistant strains like Enterococcus faecalis and Staphylococcus aureus .

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it valuable in understanding mechanisms of action for drugs aimed at treating infections and other conditions. Studies have demonstrated its role in inhibiting enzyme activity, which can lead to significant therapeutic effects .

Material Science

In industrial applications, this compound is employed in the production of polymers and materials that require specific chemical properties. Its unique structure contributes to the development of materials with enhanced performance characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Sodium;4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved.

Comparison with Similar Compounds

*Similarity scores based on Tanimoto coefficients from structural databases .

- Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate : The hydroxyethyl group introduces hydrogen-bonding capacity, altering solubility and metabolic stability .

Positional Isomerism

The position of the piperazine substitution on the benzoate ring significantly impacts biological activity:

- Para-substituted derivatives (e.g., Sodium 4-piperazin-1-ylbenzoate) exhibit optimal steric alignment for receptor binding, as seen in dopamine D4 antagonists like L 745,870 .

- Meta-substituted analogs (e.g., 3-(Piperazin-1-yl)benzoic acid hydrochloride) show reduced receptor affinity due to altered spatial orientation .

Salt Forms

- Sodium salts (e.g., Sodium 4-piperazin-1-ylbenzoate) are preferred for parenteral formulations due to enhanced solubility.

- Hydrochloride salts (e.g., 3-(Piperazin-1-yl)benzoic acid hydrochloride) are common in oral dosage forms but may exhibit pH-dependent solubility .

Pharmacological Implications

Piperazine derivatives exhibit receptor selectivity critical for drug efficacy. For example:

- Dopamine D4 receptor antagonists : Compounds like S 18126 and L 745,870 show >100-fold selectivity for D4 over D2/D3 receptors, minimizing extrapyramidal side effects .

Sodium 4-piperazin-1-ylbenzoate’s unsubstituted piperazine ring may allow broad receptor interaction, but its specific activity remains to be elucidated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-piperazin-1-ylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling piperazine derivatives with benzoic acid precursors. For example, nucleophilic substitution between 4-chlorobenzoate and piperazine under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound. Critical parameters include temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 benzoate:piperazine). Purification via recrystallization or column chromatography ensures high purity (>95%) .

- Key Considerations : Impurities often arise from incomplete substitution or byproducts like di-substituted derivatives. Monitoring via TLC or HPLC is recommended .

Q. How can the structure of Sodium 4-piperazin-1-ylbenzoate be reliably characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C–N bonds in piperazine: ~1.45 Å) and torsion angles (e.g., 105.5–179.97° for benzoate-piperazine dihedral angles) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+Na] at m/z 281) .

Q. What are the stability profiles of Sodium 4-piperazin-1-ylbenzoate under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) reveal:

- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via ester hydrolysis; stable in neutral/basic buffers (pH 7–9) .

- Thermal Stability : Decomposition onset at ~150°C (DSC/TGA data). Store at 2–8°C in desiccated environments .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of Sodium 4-piperazin-1-ylbenzoate?

- Methodological Answer : Contradictions in bond angles (e.g., C–C–C angles ranging 105.5–121.03°) often arise from crystallization solvents or counterion effects (e.g., sodium vs. ammonium salts). Employ high-resolution X-ray diffraction (SHELXL/OLEX2) with twinning correction and anisotropic displacement parameters to refine structures .

- Case Study : A 2021 study resolved conflicting angle data (118.30° vs. 121.03°) by comparing monohydrate (P space group) vs. anhydrous (P-1) crystal forms .

Q. What computational strategies predict the reactivity of Sodium 4-piperazin-1-ylbenzoate in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrophilic aromatic substitution or nucleophilic piperazine interactions. Molecular docking (AutoDock Vina) assesses binding to targets like serotonin receptors (5-HT), with docking scores <−7.0 kcal/mol indicating high affinity .

- Validation : Cross-validate computational results with experimental SAR studies (e.g., IC values from radioligand binding assays) .

Q. How do analytical method variations impact quantification of Sodium 4-piperazin-1-ylbenzoate in complex matrices?

- Methodological Answer : Compare:

- HPLC-UV : LOD 0.1 µg/mL (C18 column, 254 nm), but prone to matrix interference.

- LC-MS/MS : LOD 0.01 µg/mL (MRM transitions m/z 281→154), superior specificity for biological samples .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for Sodium 4-piperazin-1-ylbenzoate derivatives?

- Root Cause : Variations in assay conditions (e.g., cell lines, serum concentrations) and impurity profiles (e.g., residual solvents in synthesis).

- Resolution : Standardize testing using WHO-recommended protocols (e.g., MTT assay in HEK293 cells, 10% FBS) and quantify impurities via GC-MS headspace analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.